4-methyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide
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Overview
Description
4-methyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide: is a complex organic compound belonging to the class of benzamide derivatives. This compound features a benzamide moiety linked to a chromen-4-one structure, which is further substituted with a methyl group and a 2-methylphenyl group. Due to its intricate structure, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide typically involves multiple steps, starting with the formation of the chromen-4-one core One common approach is the Knoevenagel condensation reaction, where a suitable aldehyde or ketone is reacted with malonic acid or its derivatives under basic conditions to form the chromen-4-one structure
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, which can enhance reaction efficiency and control. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product's purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide: can undergo various chemical reactions, including:
Oxidation: : The chromen-4-one core can be oxidized to form quinones or other oxidized derivatives.
Reduction: : Reduction reactions can lead to the formation of hydroquinones or other reduced forms.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzamide and chromen-4-one rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitutions may involve strong nucleophiles like hydroxide (OH⁻).
Major Products Formed
Oxidation: : Quinones, hydroquinones, and other oxidized derivatives.
Reduction: : Hydroquinones and other reduced forms.
Substitution: : Brominated or nitro-substituted derivatives.
Scientific Research Applications
4-methyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide: has diverse applications in scientific research:
Chemistry: : It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: : The compound has been studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: : Research has explored its use in drug development, particularly for its potential therapeutic effects in treating diseases such as cancer and diabetes.
Industry: : It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-methyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals, while its antimicrobial effects could be due to the disruption of microbial cell membranes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
4-methyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide: can be compared to other benzamide derivatives and chromen-4-one compounds. Similar compounds include:
N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide: : Lacks the 4-methyl group.
4-methyl-N-(2-phenyl-4-oxo-4H-chromen-6-yl)benzamide: : Has a phenyl group instead of a 2-methylphenyl group.
N-(2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl)acetamide: : Features an acetamide group instead of a benzamide group.
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities. This compound
Properties
IUPAC Name |
4-methyl-N-[2-(2-methylphenyl)-4-oxochromen-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3/c1-15-7-9-17(10-8-15)24(27)25-18-11-12-22-20(13-18)21(26)14-23(28-22)19-6-4-3-5-16(19)2/h3-14H,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCHBFBXZSWHMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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